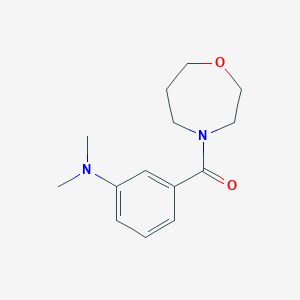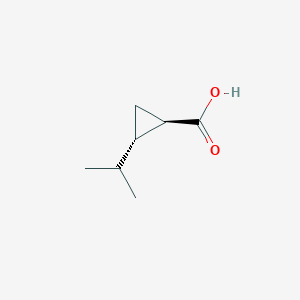![molecular formula C15H15NO4 B2409548 2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid CAS No. 1457525-19-7](/img/structure/B2409548.png)
2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” is a chemical compound with the CAS number 1457525-19-7 . It has a molecular weight of 273.28 and a molecular formula of C15H15NO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Microbial Inhibition and Antioxidant Activity
Derivatives of phenylacetic acid, specifically 4-epiradicinol isolated from Curvularia lunata, have demonstrated antimicrobial properties. The compound inhibited the growth of various bacterial species such as Escherichia coli, Staphylococcus aureus, Salmonella choleraesuis, and Bacillus subtilis, though it lacked antimicrobial and antioxidant activity (Varma et al., 2006). Additionally, phenylacetic acid derivatives synthesized from 4-aminophenylacetic acid displayed promising antimicrobial activities, with certain compounds showing effectiveness against pathogens (Bedair et al., 2006). Moreover, a study on the antioxidant profile of various dihydroxy- and trihydroxyphenolic acids, which share structural similarities with phenylacetic acid, found 3,4,5-trihydroxyphenylacetic acid to be the most potent radical scavenger among the tested compounds (Siquet et al., 2006).
Structural Studies and Synthetic Applications
Phenylacetic acid and its derivatives are crucial in structural studies and synthetic applications. For instance, the synthesis of 3,4-(methylenedioxy) phenylacetic acid was achieved through a mild three-step reaction, indicating its potential in complex organic synthesis (Xue-lian, 2007). The role of phenylacetic acid as a scaffold in the synthesis of complex molecules is further evidenced by the creation of triorganotin(IV) complexes, where it acts as a ligand, demonstrating diverse applications in chemistry and material science (Baul et al., 2002). Furthermore, the ligand-enabled auxiliary-free meta-C-H arylation of free phenylacetic acid highlights its role in advanced organic synthesis and drug development (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-8-4-7-11(14(12)18)9-16-13(15(19)20)10-5-2-1-3-6-10/h1-8,13,16-18H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZCMUUIEPMTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NCC2=C(C(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)


![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
